4-(1-Amino-2-methylpropan-2-yl)-N-methylaniline
CAS No.:
Cat. No.: VC13687881
Molecular Formula: C11H18N2
Molecular Weight: 178.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18N2 |
|---|---|
| Molecular Weight | 178.27 g/mol |
| IUPAC Name | 4-(1-amino-2-methylpropan-2-yl)-N-methylaniline |
| Standard InChI | InChI=1S/C11H18N2/c1-11(2,8-12)9-4-6-10(13-3)7-5-9/h4-7,13H,8,12H2,1-3H3 |
| Standard InChI Key | YPWQZCSIOYBPJK-UHFFFAOYSA-N |
| SMILES | CC(C)(CN)C1=CC=C(C=C1)NC |
| Canonical SMILES | CC(C)(CN)C1=CC=C(C=C1)NC |
Introduction
4-(1-Amino-2-methylpropan-2-yl)-N-methylaniline is an organic compound belonging to the class of substituted anilines. It features a phenyl ring substituted with a methylaniline group and an amino group, making it significant in various chemical applications, particularly in the synthesis of other organic compounds and its potential utility in medicinal chemistry.
Synthesis Methods
The synthesis of 4-(1-Amino-2-methylpropan-2-yl)-N-methylaniline typically involves several steps, including the preparation of starting materials and subsequent reactions. Palladium-catalyzed cross-coupling reactions may be employed for more complex syntheses involving this compound.
Reaction Conditions
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Temperature and Time Control: Careful control of temperature and reaction time is necessary to maximize yield while minimizing side reactions.
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Common Reagents: Hydrogen peroxide for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution reactions.
Types of Reactions
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Oxidation: Using hydrogen peroxide.
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Reduction: Using sodium borohydride.
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Substitution: Using alkyl halides.
Biological and Medicinal Applications
The amino group in 4-(1-Amino-2-methylpropan-2-yl)-N-methylaniline can serve as a nucleophile, participating in enzyme-catalyzed reactions or acting as a ligand in coordination complexes. This reactivity underpins its potential applications in drug development, particularly in creating compounds that modulate biological pathways. Modifications to the amino group can significantly alter the compound's biological activity, making it a valuable scaffold for medicinal chemistry.
Research Findings and Future Directions
Research on 4-(1-Amino-2-methylpropan-2-yl)-N-methylaniline highlights its versatility in both academic research and industrial applications. The compound's role in synthesizing other organic compounds and its potential in medicinal chemistry are areas of ongoing investigation. Further studies are needed to fully explore its biological effects and to develop new compounds based on its structure.
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